(3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
Description
Historical Development of Pyrrolo[1,2-a]pyrazine Chemistry
The pyrrolo[1,2-a]pyrazine system emerged as a synthetic target in the mid-1990s, with foundational work by Mínguez et al. (1996) describing its synthesis from pyrrole via cyclization and subsequent functionalization. Early methodologies relied on electrophilic substitution and 1,3-dipolar cycloaddition of azomethine ylides, enabling access to dipyrrolo[1,2-a]pyrazines and heterobetaines. Advancements in the 2010s introduced metal-catalyzed strategies, such as CuI-mediated cyclization of N-propargyl pyrroles, which streamlined the construction of the bicyclic framework. By 2019, Friedel–Crafts acylation and Pd-catalyzed hydrogenation protocols further diversified substituent patterns, exemplified by the synthesis of 1,4-disubstituted derivatives from α-aminoacetonitriles. These milestones reflect the scaffold’s evolution from a curiosity in heterocyclic chemistry to a cornerstone in bioactive molecule design.
Significance in Heterocyclic Chemistry
Pyrrolo[1,2-a]pyrazines occupy a unique niche due to their N-fused bicyclic architecture, which combines the electronic richness of pyrrole with the stability of pyrazine. This hybrid system exhibits pronounced π-electron delocalization, enabling diverse reactivity patterns such as electrophilic substitution at C6 and C8 positions. Its significance is underscored by applications in anticancer and antitubercular agents, where substituent orientation critically modulates bioactivity. Furthermore, the scaffold’s compatibility with green chemistry principles is demonstrated by Fe3O4@SiO2@L-Arginine-SA nanoparticle-catalyzed one-pot syntheses, which achieve high yields in aqueous media. These attributes position pyrrolo[1,2-a]pyrazines as a privileged structure in fragment-based drug discovery.
Structural Characteristics of N-Fused Heterobicyclic Systems
The pyrrolo[1,2-a]pyrazine core comprises a six-membered pyrazine ring fused to a five-membered pyrrole, creating a planar, 10π-electron system. Ab initio calculations reveal diminished aromaticity at the bridgehead nitrogen, rendering it susceptible to quaternization and ylide formation. Substituents at C1 and C3 significantly influence regioselectivity; for instance, electron-donating groups at C3 direct electrophilic acetylation to C6, while C1 substituents favor C8 functionalization. This tunability is exemplified in (3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one, where the C3 methyl group imposes conformational constraints that enhance kinetic stability.
Stereochemical Considerations in the (3S) Configuration
The (3S) stereocenter in pyrrolo[1,2-a]pyrazin-1-one derivatives introduces axial chirality, profoundly affecting molecular recognition and reactivity. Asymmetric synthesis via chiral auxiliaries or enantioselective catalysis remains challenging due to the scaffold’s rigidity; however, kinetic resolution during DDQ-mediated aromatization has enabled access to enantiomerically enriched products. Computational studies suggest that the (3S) configuration stabilizes the half-chair conformation of the saturated pyrazinone ring, reducing steric clash with the C7 bromo substituent. This stereoelectronic interplay is critical for designing derivatives with improved target binding, as demonstrated in kinase inhibitors featuring analogous bicyclic systems.
Properties
IUPAC Name |
(3S)-7-bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-11-4-6(9)2-7(11)8(12)10-5/h2,4-5H,3H2,1H3,(H,10,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJONEXBHAKWEV-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C=C(C=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2C=C(C=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
(3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one has a wide range of applications in scientific research In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study cellular processes and molecular interactionsIndustrially, it can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of (3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate cellular functions .
Comparison with Similar Compounds
Key Structural Features:
- Bromine at position 7 : Enhances electrophilic reactivity and may influence binding interactions via halogen bonding.
- Pyrrolopyrazinone core: Provides a rigid framework for functional group diversification.
Comparison with Similar Compounds
Pyrrolopyrazinone derivatives exhibit structural diversity, with variations in substituents and stereochemistry leading to distinct physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrrolopyrazinone Derivatives
Key Findings from Comparative Analysis:
The dibromo derivative (+/-)-Longamide exhibits enhanced oxidative stability due to bromine’s electron-withdrawing effects, making it relevant in antioxidant research .
Substituent Influence on Bioactivity :
- Ethyl (C₂H₅) or methyl (CH₃) groups at position 3/4 modulate steric hindrance, affecting binding pocket interactions in kinase inhibitors .
- The nitrile (CN) group in carbonitrile derivatives enhances metabolic stability by resisting cytochrome P450-mediated oxidation .
Stereochemical Considerations :
- The (3S)-methyl configuration in the target compound may confer enantioselective interactions with chiral biological targets, a feature absent in racemic mixtures like (+/-)-Longamide .
Natural vs. Synthetic Derivatives: Marine-derived (+/-)-Longamide has demonstrated unique antioxidant properties, whereas synthetic analogs (e.g., cyano or carbamate derivatives) are tailored for pharmacokinetic optimization .
Biological Activity
(3S)-7-bromo-3-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one is a compound of interest due to its potential biological activities that may have therapeutic implications. This article aims to explore the biological activity of this compound through a review of available literature and research findings.
The molecular formula for this compound is with a molar mass of 229.07 g/mol. The compound features a bromine atom at the 7-position and a methyl group at the 3-position of the pyrrolo[1,2-a]pyrazin ring system. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[1,2-a]pyrazin compounds exhibit antimicrobial activity. A study focusing on similar compounds demonstrated significant inhibition against various bacterial strains. Although specific data on this compound is limited, structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Pyrrolo[1,2-a]pyrazines have been evaluated for their anticancer properties. Compounds within this class have shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. For instance, studies involving related structures reported cell cycle arrest and increased apoptosis in human cancer cell lines. The exact mechanism of action for this compound remains to be elucidated but may involve modulation of signaling pathways related to cell proliferation.
Neuroprotective Effects
Emerging evidence suggests that certain pyrrolo compounds may possess neuroprotective properties. Research has highlighted their ability to mitigate oxidative stress and inflammation in neuronal cells. This activity could be relevant for developing treatments for neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Evaluation
A comparative study on various brominated pyrrole derivatives demonstrated that certain modifications enhance antimicrobial potency against Gram-positive bacteria. While this compound was not directly tested in this study, its structural characteristics align with those of effective compounds.
Case Study 2: Anticancer Activity
In a preclinical evaluation involving derivatives of pyrrolo compounds against breast cancer cell lines (MCF-7), significant reductions in cell viability were observed. The study concluded that these compounds could be further explored for their therapeutic potential in oncology.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Induced apoptosis in cancer cells | Potential use as anticancer agents |
| Study B | Antimicrobial activity against Staphylococcus aureus | Possible development of new antibiotics |
| Study C | Neuroprotective effects in oxidative stress models | Implications for Alzheimer's treatment |
Q & A
Q. What are the optimized synthetic routes for (3S)-7-bromo-3-methyl-pyrrolo[1,2-a]pyrazin-1-one?
- Methodological Answer : Synthesis typically involves cyclization of pyrrole precursors followed by regioselective bromination. For example:
Core Formation : Start with a 3-methyl-pyrrolidine derivative and perform a cyclocondensation reaction with a pyrazine precursor under acidic conditions (e.g., H₂SO₄) to form the pyrrolo[1,2-a]pyrazin-1-one scaffold .
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce bromine at the 7-position. Optimize equivalents of NBS (1.1–1.5 eq) to minimize di-substitution .
Key Challenge: Stereochemical control at the 3S position requires chiral auxiliaries or asymmetric catalysis .
Q. How to characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA-3 column with a hexane/isopropanol (85:15) mobile phase to resolve enantiomers. Validate purity (>98%) via peak integration .
- X-ray Crystallography : Confirm absolute stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing diffraction patterns .
- NMR : Assign ¹H/¹³C signals (e.g., 7-Bromo: δ 7.2–7.4 ppm; 3-methyl: δ 1.2–1.4 ppm) and compare with computed chemical shifts using DFT .
Advanced Research Questions
Q. How to evaluate structure-activity relationships (SAR) for bioactivity in kinase inhibition?
- Methodological Answer :
Substituent Variation : Synthesize analogs with substitutions at positions 3 (e.g., ethyl, cyclopropyl) and 7 (e.g., Cl, CF₃) to assess steric/electronic effects .
Assay Design : Test compounds against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays. Measure IC₅₀ values and correlate with LogP and polar surface area .
Data Contradiction: Discrepancies in IC₅₀ between studies may arise from assay conditions (e.g., ATP concentration). Normalize data using staurosporine as a control .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the pyrrolo-pyrazine core as a rigid scaffold. Optimize ligand conformations in the ATP-binding pocket of EGFR (PDB: 1M17) .
- MD Simulations : Perform 100 ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between bromine and Lys745) .
Limitation: Overestimation of halogen bonding due to force field inaccuracies requires QM/MM refinement .
Q. How to resolve conflicting data on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Experimental Variables :
| Factor | Impact | Mitigation |
|---|---|---|
| Microsome Source | Rat vs. human CYP450 isoforms | Use pooled human liver microsomes |
| Incubation Time | Over-degradation at >60 min | Limit to 30 min |
- Analytical Consistency : Quantify parent compound via LC-MS/MS with deuterated internal standards to avoid matrix effects .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
